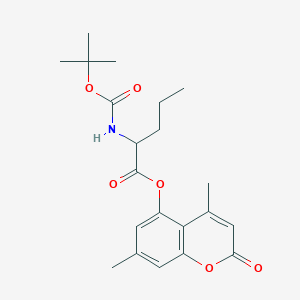![molecular formula C16H18ClNO2S B12201890 (3-Chloro-2-methylphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B12201890.png)
(3-Chloro-2-methylphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-methylphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine is a complex organic compound characterized by the presence of both chloro and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-methylphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine typically involves a multi-step process. One common method includes the sulfonylation of 3-chloro-2-methylaniline with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(3-Chloro-2-methylphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-2-methylphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(3-Chloro-2-methylphenyl)sulfonamide: Shares the chloro and sulfonyl functional groups but lacks the trimethylphenyl moiety.
(2,4,5-Trimethylphenyl)sulfonyl chloride: Contains the trimethylphenyl and sulfonyl groups but lacks the chloro and amine functionalities.
Uniqueness: (3-Chloro-2-methylphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H18ClNO2S |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-10-8-12(3)16(9-11(10)2)21(19,20)18-15-7-5-6-14(17)13(15)4/h5-9,18H,1-4H3 |
InChI Key |
YFQTUQRPSVFMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12201824.png)
![7-[2-(1H-imidazol-4-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B12201826.png)
amine](/img/structure/B12201830.png)
![N-(3-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12201833.png)
![(5E)-3-cyclopentyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one](/img/structure/B12201837.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12201845.png)


![N-(2-methoxyphenyl)-2-[(2-methylquinolin-8-yl)oxy]acetamide](/img/structure/B12201853.png)
![9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12201864.png)
![Methyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12201867.png)
![5-{[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12201883.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate](/img/structure/B12201894.png)
![1-(3-hydroxypropyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12201897.png)
